(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid typically involves the following steps:
Formation of Isoquinoline Derivative: The starting material, isoquinoline, is first functionalized to introduce the ethoxycarbonyl group at the 3-position. This can be achieved through a Friedel-Crafts acylation reaction followed by esterification.
Borylation: The functionalized isoquinoline is then subjected to a borylation reaction to introduce the boronic acid group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an isoquinoline ring.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar structure but with a phenyl ring substituted with an ethoxycarbonyl group at the 4-position.
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic Acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid is unique due to the presence of both the isoquinoline ring and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H12BNO4 |
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Molecular Weight |
245.04 g/mol |
IUPAC Name |
(3-ethoxycarbonylisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-8-4-3-5-10(13(16)17)9(8)7-14-11/h3-7,16-17H,2H2,1H3 |
InChI Key |
CTQQHFDNDTXZDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
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